2-Chloro-4-methylquinoline
Overview
Description
2-Chloro-4-methylquinoline is a chlorinated quinoline derivative that has been the subject of various studies due to its potential biological activities. It is a compound that can be modified to produce a range of derivatives with different properties and potential applications in medicinal chemistry. The interest in this compound and its derivatives stems from their diverse pharmacological properties, including antioxidant, anti-diabetic, and anticancer activities .
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including 2-chloro-4-methylquinoline, typically involves multi-step chemical reactions. For instance, the synthesis of novel chloroquinoline derivatives has been achieved using elementary analysis techniques such as FT-IR, NMR, and Mass spectra using GCMS . Another study reported the regioselective synthesis of novel 2-chloroquinoline-based compounds using substituted 2,4-dichloroquinolines, which were characterized through IR, NMR, and mass spectral data . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was performed through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction studies have been used to determine the crystal packing and intermolecular interactions of these compounds . The structural and molecular features of 2-chloro-3-methylquinoline were investigated using DFT and TD-DFT quantum chemical calculations, revealing details about electrostatic features, atomic charges, and molecular electrostatic potential surfaces . The crystal and molecular structure of a 4-amino-2-methylquinolinium salt was also determined, showing a slightly distorted tetrahedral coordination of the iron cation by chlorine anions .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions that can modify their structure and properties. For example, the reaction of 4-methylquinolines with hot thionyl chloride can lead to the formation of dithioloquinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes, depending on the reaction conditions . The reactions of 6-methylquinoline with different chloro-nitrobenzoic acids resulted in the formation of hydrogen-bonded co-crystals, demonstrating the ability of these compounds to participate in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-methylquinoline and its derivatives have been extensively studied. These compounds exhibit good antioxidant activity, which can reduce high glucose levels in the human body . The spectroscopic properties, including UV-Vis, NMR, and vibrational spectra, have been recorded and analyzed to understand the behavior of these compounds in different solvents . The cytotoxic and apoptotic activities of 2,4-dichloro-6-methylquinoline on human oral carcinoma cell lines have been evaluated, indicating the potential of these compounds as anticancer agents . Additionally, the crystal structures of various isomeric hydrogen-bonded co-crystals have been determined, providing insight into the intermolecular interactions that influence the properties of these compounds .
Scientific Research Applications
Structural and Spectroscopic Characteristics
The novel compound 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer have been examined using experimental and computational quantum chemical methods. These studies include analysis of geometric parameters, vibrational analysis, chemical shifts, and electronic absorption, aiding in understanding the structural and spectroscopic properties of such compounds (Murugavel et al., 2018).
Formation of Dithioloquinolin-1-ones and Trisulphanes
Research shows that 4-methylquinolines react with thionyl chloride to form compounds like 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones. This process and the resulting reactions with various reagents provide insights into the chemistry of methylquinolines (Al-Shaar et al., 1988).
Hydrogen-Bonded Compounds Study
A study of hydrogen-bonded 1:1 compounds of 4-methylquinoline with various benzoic acids highlights the role of pKa in establishing crystal structures, contributing to the understanding of hydrogen bonding in similar chemical structures (Ishida, 2021).
Spectroscopic and Molecular Docking Analysis
The 2-chloro-3-methylquinoline compound has been investigated for its structural and spectroscopic features, including molecular docking analysis. This research provides valuable data on the electronic transition properties, thermodynamical characteristics, and ligand-enzyme interactions (Kose et al., 2018).
Antimicrobial Activity
Synthesis of 2-chloro-6-methylquinoline hydrazone derivatives has been explored, focusing on their antibacterial and antifungal activities. This research offers insights into the potential use of these compounds in antimicrobial applications (Bawa et al., 2009).
Antimicrobial Potentials in Food Preservation
Investigations into the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues aim to develop natural preservatives against foodborne bacteria. This study suggests the potential of these compounds in the food industry (Kim et al., 2014).
Synthesis and Biodegradation
Studies on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one and the aerobic biodegradation of 4-methylquinoline by soil bacteria provide insights into both the creation and environmental breakdown of these compounds (Wlodarczyk et al., 2011); (Sutton et al., 1996).
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-Chloro-4-methylquinoline could be in the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
properties
IUPAC Name |
2-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEIMKNQOIFKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212808 | |
Record name | 2-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylquinoline | |
CAS RN |
634-47-9 | |
Record name | 2-Chloro-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-methylquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U5ATH9EJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.